molecular formula C10H11F3N2O2 B13502590 Ethyl 6-((2,2,2-trifluoroethyl)amino)nicotinate

Ethyl 6-((2,2,2-trifluoroethyl)amino)nicotinate

Cat. No.: B13502590
M. Wt: 248.20 g/mol
InChI Key: LJEIBDWBZWHPMG-UHFFFAOYSA-N
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Description

Ethyl 6-[(2,2,2-trifluoroethyl)amino]pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a trifluoroethyl group attached to an amino group, which is further connected to a pyridine ring The ethyl ester group is attached to the carboxylate moiety on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[(2,2,2-trifluoroethyl)amino]pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid with 2,2,2-trifluoroethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using ethanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of ethyl 6-[(2,2,2-trifluoroethyl)amino]pyridine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(2,2,2-trifluoroethyl)amino]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the trifluoroethyl group.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoroethyl group.

Scientific Research Applications

Ethyl 6-[(2,2,2-trifluoroethyl)amino]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 6-[(2,2,2-trifluoroethyl)amino]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methoxy-3-methylindole-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate

Uniqueness

Ethyl 6-[(2,2,2-trifluoroethyl)amino]pyridine-3-carboxylate is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H11F3N2O2

Molecular Weight

248.20 g/mol

IUPAC Name

ethyl 6-(2,2,2-trifluoroethylamino)pyridine-3-carboxylate

InChI

InChI=1S/C10H11F3N2O2/c1-2-17-9(16)7-3-4-8(14-5-7)15-6-10(11,12)13/h3-5H,2,6H2,1H3,(H,14,15)

InChI Key

LJEIBDWBZWHPMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)NCC(F)(F)F

Origin of Product

United States

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